molecular formula C10H24N2O10 B561470 DI[Tris(hydroxymethyl)aminomethane] oxalate CAS No. 108321-13-7

DI[Tris(hydroxymethyl)aminomethane] oxalate

Cat. No.: B561470
CAS No.: 108321-13-7
M. Wt: 332.306
InChI Key: MCZHGPZTTLPMRF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI[Tris(hydroxymethyl)aminomethane] oxalate involves the reaction of Tris(hydroxymethyl)aminomethane with oxalic acid. The reaction typically occurs in an aqueous solution, where the Tris(hydroxymethyl)aminomethane acts as a base, neutralizing the oxalic acid to form the oxalate salt. The reaction can be represented as follows:

2NH2C(CH2OH)3+H2C2O4(NH2C(CH2OH)3)2C2O42 \text{NH}_2\text{C(CH}_2\text{OH)}_3 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow (\text{NH}_2\text{C(CH}_2\text{OH)}_3)_2\text{C}_2\text{O}_4 2NH2​C(CH2​OH)3​+H2​C2​O4​→(NH2​C(CH2​OH)3​)2​C2​O4​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

DI[Tris(hydroxymethyl)aminomethane] oxalate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler amines or alcohols.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

DI[Tris(hydroxymethyl)aminomethane] oxalate is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:

Mechanism of Action

The buffering action of DI[Tris(hydroxymethyl)aminomethane] oxalate is due to its ability to maintain a stable pH in solution. The compound can donate or accept protons (H+) depending on the pH of the environment, thus resisting changes in pH. This property is particularly useful in biological and chemical systems where maintaining a constant pH is crucial for the stability and activity of various molecules .

Comparison with Similar Compounds

Similar Compounds

    Tris(hydroxymethyl)aminomethane (Tris): A widely used biological buffer with similar properties but without the oxalate component.

    Tris(hydroxymethyl)aminomethane hydrochloride: Another variant used in buffer formulations.

    Tris(hydroxymethyl)aminomethane acetate: Used in specific buffer systems requiring acetate ions

Uniqueness

DI[Tris(hydroxymethyl)aminomethane] oxalate is unique due to its combination of Tris and oxalate, providing enhanced buffering capacity and stability in certain applications. The presence of oxalate ions can also introduce additional chemical properties, making it suitable for specific industrial and research applications .

Biological Activity

DI[Tris(hydroxymethyl)aminomethane] oxalate, commonly referred to as Tris oxalate, is a compound synthesized from Tris(hydroxymethyl)aminomethane (Tris) and oxalic acid. This compound is notable for its buffering properties and is widely utilized in biological, chemical, and pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C₈H₁₈N₂O₆
Molar Mass: 218.24 g/mol

The synthesis involves the neutralization of Tris with oxalic acid, typically performed in an aqueous solution. The reaction can be represented as follows:

2NH2C(CH2OH)3+H2C2O4(NH2C(CH2OH)3)2C2O42\text{NH}_2\text{C}(\text{CH}_2\text{OH})_3+\text{H}_2\text{C}_2\text{O}_4\rightarrow (\text{NH}_2\text{C}(\text{CH}_2\text{OH})_3)_2\text{C}_2\text{O}_4

Biological Activity

This compound exhibits several biological activities that are primarily attributed to its buffering capacity and stability in various pH environments.

1. Buffering Action:
The compound effectively maintains a stable pH in biological systems, crucial for the stability and activity of enzymes and other biomolecules. It can donate or accept protons (H⁺), thus resisting pH changes in solutions where it is utilized.

2. Applications in Cell Culture:
Tris oxalate is widely used in cell culture media, where it helps maintain optimal pH conditions for cell growth and function. Its role as a buffer is essential for experiments involving sensitive biological processes such as protein expression and enzyme activity .

3. Pharmaceutical Formulations:
In medicine, this compound is incorporated into various pharmaceutical products to stabilize formulations and ensure consistent pH levels during storage and application .

The buffering mechanism of this compound is fundamental to its biological activity:

  • Proton Exchange: The compound can exchange protons with the surrounding environment, allowing it to maintain pH within a desired range (typically 7.0 to 9.0).
  • Chemical Stability: The presence of hydroxymethyl groups enhances its stability against hydrolysis and oxidation, making it suitable for long-term use in laboratory settings.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

CompoundBuffering RangeUnique Features
Tris (Tris(hydroxymethyl)aminomethane)7.0 - 9.0Widely used buffer without oxalate component
Tris hydrochloride7.0 - 9.0Salt form of Tris with similar buffering capacity
This compound6.5 - 8.5Enhanced buffering capacity due to oxalate ions

Case Studies and Research Findings

Recent studies have highlighted the biological implications of oxalate metabolism, particularly concerning kidney health:

  • Oxidative Stress: Research indicates that exposure to elevated oxalate levels can induce oxidative stress in renal cells, leading to mitochondrial dysfunction and inflammation . This underscores the importance of maintaining balanced levels of oxalates in biological systems.
  • Cellular Response: In vitro studies have shown that high concentrations of oxalates can alter cellular bioenergetics and immune responses in macrophages, indicating a complex interaction between this compound and cellular metabolism .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11NO3.C2H2O4/c2*5-4(1-6,2-7)3-8;3-1(4)2(5)6/h2*6-8H,1-3,5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZHGPZTTLPMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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